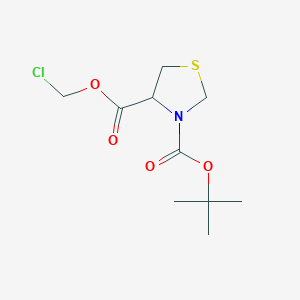
3-tert-Butyl 4-chloromethyl 1,3-thiazolidine-3,4-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-tert-Butyl 4-chloromethyl 1,3-thiazolidine-3,4-dicarboxylate is a synthetic organic compound with the molecular formula C10H16ClNO4S It is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-Butyl 4-chloromethyl 1,3-thiazolidine-3,4-dicarboxylate typically involves the reaction of tert-butylamine, chloroacetyl chloride, and thioglycolic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
Formation of the thiazolidine ring: This involves the reaction of tert-butylamine with chloroacetyl chloride to form an intermediate, which then reacts with thioglycolic acid to form the thiazolidine ring.
Introduction of the chloromethyl group: The chloromethyl group is introduced through a substitution reaction, where a suitable chlorinating agent is used.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated control systems, and purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
3-tert-Butyl 4-chloromethyl 1,3-thiazolidine-3,4-dicarboxylate undergoes various chemical reactions, including:
Substitution reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and reduction reactions: The thiazolidine ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.
Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acids.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation.
Reduction reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid (HCl), while basic hydrolysis uses sodium hydroxide (NaOH).
Major Products Formed
Substitution reactions: Various substituted thiazolidine derivatives.
Oxidation reactions: Sulfoxides and sulfones.
Reduction reactions: Thiols.
Hydrolysis: Carboxylic acids.
科学的研究の応用
3-tert-Butyl 4-chloromethyl 1,3-thiazolidine-3,4-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-tert-Butyl 4-chloromethyl 1,3-thiazolidine-3,4-dicarboxylate involves its interaction with specific molecular targets. The compound can act as an electrophile due to the presence of the chloromethyl group, which can react with nucleophiles in biological systems. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activity.
類似化合物との比較
Similar Compounds
3-tert-Butyl 4-methyl 1,3-thiazolidine-3,4-dicarboxylate: Similar structure but with a methyl group instead of a chloromethyl group.
3-tert-Butyl 4-chloromethyl 1,3-oxazolidine-3,4-dicarboxylate: Contains an oxazolidine ring instead of a thiazolidine ring.
Uniqueness
3-tert-Butyl 4-chloromethyl 1,3-thiazolidine-3,4-dicarboxylate is unique due to the presence of both the chloromethyl group and the thiazolidine ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
特性
分子式 |
C10H16ClNO4S |
|---|---|
分子量 |
281.76 g/mol |
IUPAC名 |
3-O-tert-butyl 4-O-(chloromethyl) 1,3-thiazolidine-3,4-dicarboxylate |
InChI |
InChI=1S/C10H16ClNO4S/c1-10(2,3)16-9(14)12-6-17-4-7(12)8(13)15-5-11/h7H,4-6H2,1-3H3 |
InChIキー |
QXPHXDKAFODANP-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CSCC1C(=O)OCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


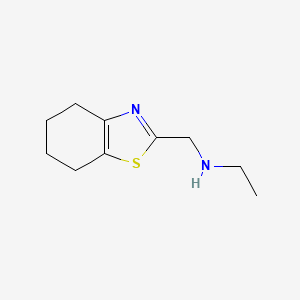


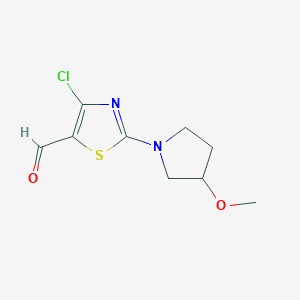
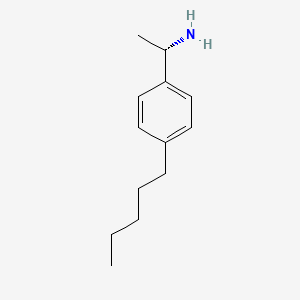

![Tert-butyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]-3-oxopiperidine-1-carboxylate](/img/structure/B13189219.png)

![{1-[2-amino-1-(1-methyl-1H-pyrazol-5-yl)ethyl]cyclobutyl}methanol](/img/structure/B13189228.png)
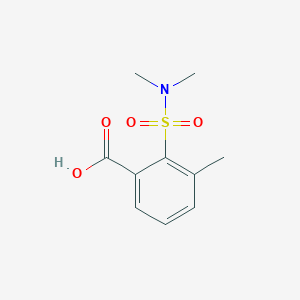
![N-{[4-Chloro-3-(Trifluoromethyl)phenyl]sulfonyl}-L-Tryptophan](/img/structure/B13189245.png)

methanol](/img/structure/B13189260.png)

